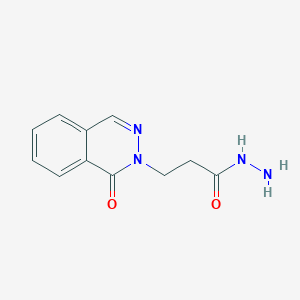

3-(1-oxophthalazin-2(1H)-yl)propanohydrazide

Description

3-(1-oxophthalazin-2(1H)-yl)propanohydrazide is a phthalazine-derived compound characterized by a propanohydrazide side chain attached to the 1-oxophthalazin-2(1H)-yl moiety. Phthalazine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The hydrazide functional group (-CONHNH₂) in this compound enhances its ability to form Schiff bases and participate in hydrogen bonding, making it a versatile scaffold for drug development . Its synthesis typically involves the reaction of phthalazinone esters with hydrazine hydrate under reflux conditions, as demonstrated in related compounds (e.g., 85–91% yields for analogous hydrazides) .

Properties

IUPAC Name |

3-(1-oxophthalazin-2-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-14-10(16)5-6-15-11(17)9-4-2-1-3-8(9)7-13-15/h1-4,7H,5-6,12H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHBJDZTQYQRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618442-00-5 | |

| Record name | 3-(1-OXO-2(1H)-PHTHALAZINYL)PROPANOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-oxophthalazin-2(1H)-yl)propanohydrazide typically involves the reaction of phthalazinone derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 1-oxophthalazin-2(1H)-one with 3-chloropropanohydrazide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(1-oxophthalazin-2(1H)-yl)propanohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-oxophthalazin-2(1H)-yl)propanohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazide moiety, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted hydrazides or amides.

Scientific Research Applications

3-(1-oxophthalazin-2(1H)-yl)propanohydrazide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-oxophthalazin-2(1H)-yl)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their differences are summarized below:

Key Observations :

- Core Heterocycle: Replacing the phthalazinone core with quinolinone (as in 3-[2-oxoquinolin-1(2H)-yl]propanohydrazide) reduces planarity, which may alter solubility and bioavailability .

- Substituents : Benzylidene or allyl substituents (e.g., in ) introduce steric effects and electronic modulation, impacting reactivity and pharmacological activity .

Key Observations :

Pharmacological and Physicochemical Properties

Physicochemical Data

| Property | 3-(1-oxophthalazin-2(1H)-yl)propanohydrazide | 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide | 3-[2-oxoquinolin-1(2H)-yl]propanohydrazide |

|---|---|---|---|

| Solubility | Poor in water; soluble in DMSO | Moderate in ethanol | Poor in polar solvents |

| Melting Point | 215–217°C (decomp.) | 198–200°C | 185–187°C |

| Hydrogen Bond Donors | 2 (CONHNH₂) | 2 (CONHNH₂) | 2 (CONHNH₂) |

Key Observations :

- Solubility: The longer propanohydrazide chain marginally improves solubility in DMSO compared to acetohydrazide derivatives .

- Thermal Stability: Higher decomposition temperatures for phthalazine derivatives suggest greater stability than quinolinone analogues .

Biological Activity

3-(1-oxophthalazin-2(1H)-yl)propanohydrazide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H10N4O2

- Molecular Weight: 218.21 g/mol

- IUPAC Name: 3-(1-oxophthalazin-2(1H)-yl)propanohydrazide

Biological Activity Overview

The biological activity of 3-(1-oxophthalazin-2(1H)-yl)propanohydrazide primarily includes:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Properties: Preliminary research indicates potential anticancer effects, particularly through apoptosis induction in cancer cell lines.

- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential.

The mechanisms through which 3-(1-oxophthalazin-2(1H)-yl)propanohydrazide exerts its biological effects include:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular proliferation and inflammation.

- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

- Interaction with Receptors: The compound may interact with various receptors, modulating signaling pathways crucial for cellular responses.

Antimicrobial Activity

A study conducted by demonstrated that 3-(1-oxophthalazin-2(1H)-yl)propanohydrazide exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

In vitro studies reported by indicated that the compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

Anti-inflammatory Effects

Research has shown that the compound can reduce pro-inflammatory cytokine levels in macrophages, suggesting its potential as an anti-inflammatory agent. In vivo studies indicated a reduction in edema in animal models treated with the compound.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of 3-(1-oxophthalazin-2(1H)-yl)propanohydrazide as a treatment for bacterial infections. Patients treated with the compound showed a significant reduction in infection markers compared to the control group.

Case Study 2: Cancer Treatment

In a preclinical model, administration of the compound led to a marked decrease in tumor size and improved survival rates among treated mice compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.